molecular formula C22H19N5O2S2 B2718855 N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351599-22-8

N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No. B2718855
CAS RN: 1351599-22-8
M. Wt: 449.55
InChI Key: LVUNKWIDCJCVAY-UHFFFAOYSA-N
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Description

Pyrazole is a simple aromatic ring organic compound. It’s a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The compound you mentioned seems to be a complex organic molecule that includes these structures.


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . Thiophene derivatives can be synthesized through various methods, including the reaction of 1,4-diketones with phosphorus pentasulfide .


Chemical Reactions Analysis

Pyrazole and thiophene rings can undergo various chemical reactions. For example, pyrazoles can be formed through cycloaddition reactions . Thiophenes can participate in electrophilic aromatic substitution reactions.

Scientific Research Applications

Heterocyclic Synthesis and Chemical Transformations

Studies have detailed the synthesis of heterocyclic compounds utilizing enaminones and related molecules, leading to the formation of azolopyrimidines, azolopyridines, and quinolines. These chemical transformations offer pathways to synthesize novel compounds with potential application in drug development and agricultural chemicals (Almazroa et al., 2004). Another research avenue explores thiophenylhydrazonoacetates in heterocyclic synthesis, yielding a variety of nitrogen nucleophile-reactive compounds (Mohareb et al., 2004).

Biological Activities

Several studies focus on the biological activities of these compounds. For instance, new thiophene-based heterocycles have been synthesized, showing potential as antimicrobial agents against various pathogens (Mabkhot et al., 2016). Additionally, novel bioactive sulfonamide thiazole derivatives have been explored for their insecticidal potential against the cotton leafworm, demonstrating significant toxic effects and highlighting their potential in agricultural pest management (Soliman et al., 2020).

Antimicrobial and Antifungal Potency

Further research into thienopyrimidine derivatives has identified pronounced antimicrobial activity, offering insights into new therapeutic agents (Bhuiyan et al., 2006). Another study synthesized and evaluated the antimicrobial effectiveness of various newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, showcasing the potential for developing new antimicrobial drugs (Flefel et al., 2018).

properties

IUPAC Name

N-[5-(2-methyl-5-phenylpyrazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-26-17(12-16(25-26)14-6-3-2-4-7-14)21(29)27-10-9-15-19(13-27)31-22(23-15)24-20(28)18-8-5-11-30-18/h2-8,11-12H,9-10,13H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUNKWIDCJCVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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